molecular formula C7H8ClNO B2818722 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride CAS No. 2139294-73-6

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride

Cat. No.: B2818722
CAS No.: 2139294-73-6
M. Wt: 157.6
InChI Key: WPUDCIVQNSYXHI-UHFFFAOYSA-N
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Description

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, featuring a fused furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of cobalt(I) complex-catalyzed [2 + 2 + 2]-cycloaddition of di-[(3-dimethyl-C)] . The reaction conditions often require an inert atmosphere and room temperature to maintain the integrity of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as maintaining purity and yield, would apply. The use of continuous flow reactors and optimization of reaction conditions could be potential strategies for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle.

    Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

    Piperidine: A saturated six-membered ring containing nitrogen.

Uniqueness

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is unique due to its fused furan ring, which imparts different chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUDCIVQNSYXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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